molecular formula C13H23FN4O B11743503 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11743503
M. Wt: 270.35 g/mol
InChI Key: GOYAIXJJQPSTTK-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl and a fluoro group, linked to a morpholine ring via a propyl chain. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-ethyl-5-fluoro-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Alkylation: The pyrazole ring is then alkylated using a halomethyl derivative to introduce the methyl group.

    Linking to Morpholine: The final step involves the nucleophilic substitution reaction where the alkylated pyrazole is reacted with 3-(morpholin-4-yl)propylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding: Binding to active sites on enzymes or receptors, altering their activity.

    Inhibition: Inhibiting specific pathways or processes within cells.

    Activation: Activating certain signaling pathways or cellular responses.

Comparison with Similar Compounds

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can be compared with other similar compounds, such as:

    [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine: Similar structure but with a piperidine ring instead of morpholine.

    [(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine: Similar structure but with a chloro group instead of fluoro.

    [(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine: Similar structure but with a methyl group instead of ethyl.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C13H23FN4O

Molecular Weight

270.35 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C13H23FN4O/c1-2-18-13(14)12(11-16-18)10-15-4-3-5-17-6-8-19-9-7-17/h11,15H,2-10H2,1H3

InChI Key

GOYAIXJJQPSTTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCCN2CCOCC2)F

Origin of Product

United States

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